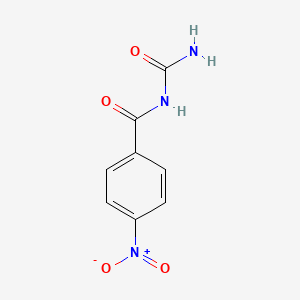![molecular formula C13H11NO B14656242 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one CAS No. 40496-55-7](/img/structure/B14656242.png)
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a carbazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one typically involves the cyclopropanation of indole derivatives. One common method involves the use of manganese catalysis. For example, 1-acetylindole can be reacted with methyl 2-diazo-2-phenylacetate in the presence of manganese bromide (MnBr(CO)5) and sodium acetate (NaOAc) in 1,2-dichloroethane at 80°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Iodine azide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Azido derivatives such as 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole.
Reduction: Reduced carbazole derivatives.
Substitution: Functionalized carbazole compounds.
Applications De Recherche Scientifique
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopropa[a]naphthalene,1a,2,3,7b-tetrahydro-: Similar in structure but lacks the carbazole moiety.
(1S,1aS,6bR)-2-(2-chlorobenzoyl)-1,1a,2,6b-tetrahydrocyclopropa[b]indole-1-carboxylic acid: Contains a cyclopropane ring fused to an indole, similar to the carbazole structure.
Uniqueness
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is unique due to its specific fusion of a cyclopropane ring with a carbazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
40496-55-7 |
|---|---|
Formule moléculaire |
C13H11NO |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
8-azatetracyclo[7.5.0.02,7.011,13]tetradeca-1(9),2,4,6-tetraen-10-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-7(9)6-10-8-3-1-2-4-11(8)14-12(10)13/h1-4,7,9,14H,5-6H2 |
Clé InChI |
ZVNSESMIJFWNQA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C(=O)C3=C(C2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




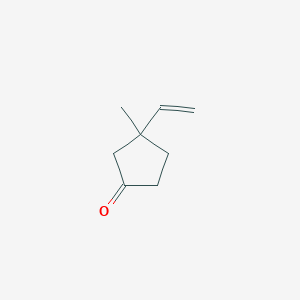
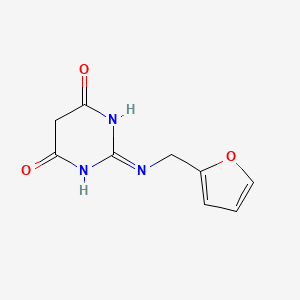
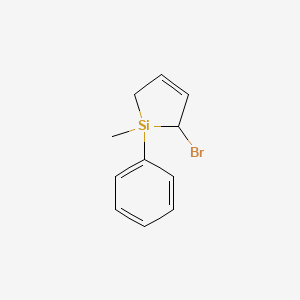
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

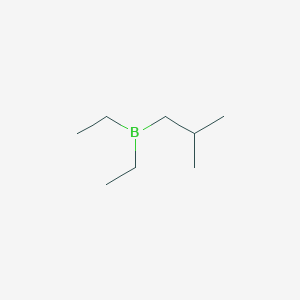
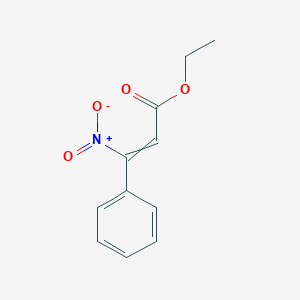

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
